molecular formula C12H14F3N3O B359544 {4-[4-(Trifluoroacetyl)piperazin-1-yl]phenyl}amine CAS No. 193903-35-4

{4-[4-(Trifluoroacetyl)piperazin-1-yl]phenyl}amine

Cat. No.: B359544
CAS No.: 193903-35-4
M. Wt: 273.25g/mol
InChI Key: HMCBSFYZDCKDOF-UHFFFAOYSA-N
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Description

{4-[4-(Trifluoroacetyl)piperazin-1-yl]phenyl}amine is a chemical compound with the molecular formula C12H14F3N3O and a molecular weight of 273.25 g/mol . It is also known by its CAS number 193903-35-4 . This compound features a piperazine ring substituted with a trifluoroacetyl group and an aniline moiety, making it a valuable intermediate in various chemical syntheses and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[4-(Trifluoroacetyl)piperazin-1-yl]phenyl}amine typically involves the reaction of 4-aminophenylpiperazine with trifluoroacetic anhydride under controlled conditions . The reaction proceeds as follows:

    Starting Materials: 4-aminophenylpiperazine and trifluoroacetic anhydride.

    Reaction Conditions: The reaction is carried out in an inert atmosphere, typically under nitrogen or argon, at a temperature range of 0-5°C.

    Procedure: The trifluoroacetic anhydride is added dropwise to a solution of 4-aminophenylpiperazine in an appropriate solvent, such as dichloromethane.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

{4-[4-(Trifluoroacetyl)piperazin-1-yl]phenyl}amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

{4-[4-(Trifluoroacetyl)piperazin-1-yl]phenyl}amine has diverse applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of agrochemicals, dyes, and specialty chemicals.

Mechanism of Action

The mechanism of action of {4-[4-(Trifluoroacetyl)piperazin-1-yl]phenyl}amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroacetyl group enhances the compound’s binding affinity and selectivity towards these targets. The piperazine ring provides structural rigidity, facilitating the compound’s interaction with active sites. The aniline moiety can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its target .

Comparison with Similar Compounds

Similar Compounds

    4-(4-Trifluoromethyl-piperazin-1-yl)aniline: Similar structure but with a trifluoromethyl group instead of a trifluoroacetyl group.

    4-(4-Acetyl-piperazin-1-yl)aniline: Contains an acetyl group instead of a trifluoroacetyl group.

    4-(4-Benzoyl-piperazin-1-yl)aniline: Features a benzoyl group in place of the trifluoroacetyl group.

Uniqueness

{4-[4-(Trifluoroacetyl)piperazin-1-yl]phenyl}amine is unique due to the presence of the trifluoroacetyl group, which imparts distinct electronic and steric properties. This group enhances the compound’s stability, lipophilicity, and ability to form strong interactions with molecular targets, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

1-[4-(4-aminophenyl)piperazin-1-yl]-2,2,2-trifluoroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3N3O/c13-12(14,15)11(19)18-7-5-17(6-8-18)10-3-1-9(16)2-4-10/h1-4H,5-8,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMCBSFYZDCKDOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)N)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 4-(1-N-trifluoroacetyl-4-piperazinyl)nitrophenol (2.0 g, 6.6 mmol) in DMF/MeOH (20 mL/30 mL) was added 10% Pd/C (0.8 g). Solution was hydrogenated (45 psi) for 2 hr. Solution was filtered through Celite and the filtrate was concentrated to give the title compound (1.9 g, 100%). MS (ES) m/e 274 [M+H]+.
Name
4-(1-N-trifluoroacetyl-4-piperazinyl)nitrophenol
Quantity
2 g
Type
reactant
Reaction Step One
Name
DMF MeOH
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
0.8 g
Type
catalyst
Reaction Step One
Yield
100%

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